2-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine

PKM2 inhibitor Cancer metabolism Pyruvate kinase M2

This halogenated, N-protected pyrrolo[2,3-d]pyrimidine offers a unique combination of synthetic versatility and intrinsic biological activity, with a 2-chloro substituent for regioselective SNAr reactions and a 7-phenylsulfonyl group for N-protection and kinase hinge-binding interactions. Unlike generic building blocks, it demonstrates a validated multi-target profile (MPO IC50: 1 nM; PKM2 IC50: 18 nM), enabling target validation and drug discovery programs in oncology, cardiovascular, and inflammatory disease. Its high purity and stability make it a superior, cost-effective choice for generating diverse kinase inhibitor libraries.

Molecular Formula C12H8ClN3O2S
Molecular Weight 293.73
CAS No. 1638760-14-1
Cat. No. B2982997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
CAS1638760-14-1
Molecular FormulaC12H8ClN3O2S
Molecular Weight293.73
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CN=C(N=C32)Cl
InChIInChI=1S/C12H8ClN3O2S/c13-12-14-8-9-6-7-16(11(9)15-12)19(17,18)10-4-2-1-3-5-10/h1-8H
InChIKeyIYRRQMRXAJDTQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 1638760-14-1): A Multi-Targeted Pyrrolopyrimidine Building Block for Kinase and Peroxidase Inhibitor Discovery


2-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 1638760-14-1) is a halogenated, N-protected pyrrolo[2,3-d]pyrimidine scaffold that serves as a versatile intermediate for the synthesis of kinase inhibitors and other bioactive molecules . The compound features a 2-chloro substituent that enables nucleophilic aromatic substitution and a 7-phenylsulfonyl group that provides both N-protection during synthesis and favorable steric/electronic properties for kinase hinge-binding interactions [1]. Unlike many simple pyrrolopyrimidine building blocks, this compound itself exhibits measurable biological activity against multiple therapeutically relevant targets, including pyruvate kinase isoforms (PKM2, PKL, PKR) and myeloperoxidase (MPO), positioning it as both a synthetic precursor and a potential tool compound for target validation studies [2][3].

Why Generic Substitution of 2-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine Fails: Structural Determinants of Activity and Synthetic Utility


Direct substitution of 2-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine with structurally similar pyrrolo[2,3-d]pyrimidine analogs is not scientifically equivalent due to three critical structural features. First, the 7-phenylsulfonyl group provides essential N-protection during synthetic elaboration while simultaneously contributing to kinase hinge-binding interactions; analogs lacking this group (e.g., 2-chloro-7H-pyrrolo[2,3-d]pyrimidine) exhibit altered reactivity profiles and reduced synthetic versatility . Second, the 2-chloro substituent enables regioselective nucleophilic aromatic substitution, whereas analogs with different halogenation patterns (e.g., 4-chloro or 2,4-dichloro derivatives) display distinct reactivity and lead to different substitution outcomes [1]. Third, the specific combination of 2-chloro and 7-phenylsulfonyl substitutions confers a unique multi-target inhibition profile against PKM2, PKL, PKR, and MPO that is not recapitulated by close analogs [2][3]. These structural determinants directly impact both synthetic utility and biological activity, making generic interchange scientifically unsound.

Quantitative Differentiation of 2-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine: Head-to-Head Activity Comparisons and Structural Selectivity Data


PKM2 Inhibition: 2-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine Achieves 18 nM IC50, Outperforming Shikonin and Matching Optimized PKM2 Inhibitors

2-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine demonstrates potent inhibition of recombinant human PKM2 with an IC50 of 18 nM in a biochemical assay [1]. This activity surpasses the natural product shikonin, a well-established PKM2 inhibitor with reported IC50 values ranging from 300 nM to 770 nM [2], representing a 16- to 42-fold improvement in potency. The compound's PKM2 inhibitory activity is comparable to PKM2-IN-6 (IC50 = 23 nM) and significantly more potent than PKM2-IN-1 (IC50 = 2.95 μM) .

PKM2 inhibitor Cancer metabolism Pyruvate kinase M2

PKL Inhibition: 2-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine Exhibits 70 nM IC50, Comparable to Optimized PKL Inhibitors and Superior to Early Anthraquinone Leads

The compound inhibits full-length N-terminal His-tagged human PKL (residues 2-543) with an IC50 of 70 nM in a kinase Glo luminescence-based assay [1]. This potency matches PKL-IN-1, an optimized PKL inhibitor with an IC50 of 70 nM [2], and substantially exceeds the activity of anthraquinone-based PKL inhibitors, which exhibit IC50 values in the 200 nM to 2 μM range [3]. The compound also shows selectivity for PKL over PKR, with PKR inhibition at 180 nM (2.6-fold selectivity) [1].

PKL inhibitor Liver pyruvate kinase Metabolic disease

MPO Inhibition: 2-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine Achieves 1 nM IC50, 300-Fold More Potent Than the Standard MPO Inhibitor 4-ABAH

2-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine exhibits exceptionally potent inhibition of myeloperoxidase (MPO) chlorination activity with an IC50 of 1 nM in an aminophenyl fluorescein assay [1]. This represents a 300-fold improvement in potency over 4-aminobenzoic acid hydrazide (4-ABAH), the standard irreversible MPO inhibitor with an IC50 of 300 nM [2]. The compound also shows modest activity against eosinophil peroxidase (EPX, IC50 = 360 nM) and weak inhibition of PMA-induced MPO in human neutrophils (IC50 = 42 μM) [1].

MPO inhibitor Myeloperoxidase Inflammation

Multi-Target Polypharmacology: 2-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine Engages PKM2, PKL, PKR, MPO, and EPX with Distinct Potency Ranks

The compound exhibits a unique multi-target inhibition profile with potency spanning three orders of magnitude: MPO (IC50 = 1 nM) > PKM2 (IC50 = 18 nM) > PKL (IC50 = 70 nM) > PKR (IC50 = 180 nM) > EPX (IC50 = 360 nM) [1]. This polypharmacology is not observed with common pyrrolopyrimidine building blocks such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine or 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, which lack the 7-phenylsulfonyl group and do not exhibit comparable multi-target engagement . The selectivity window between MPO and PKM2 (18-fold) and between PKM2 and PKL (3.9-fold) provides distinct pharmacological signatures that may be exploitable for target validation studies.

Polypharmacology Multi-target inhibitor Kinase selectivity

Optimal Research and Industrial Applications for 2-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine Based on Quantitative Differentiation Evidence


PKM2-Targeted Cancer Metabolism Tool Compound Studies

The compound's 18 nM PKM2 IC50 (16-42× more potent than shikonin) [1] positions it as a superior tool compound for investigating PKM2-dependent metabolic reprogramming in cancer cells. Researchers can employ this compound at lower concentrations than shikonin to achieve PKM2 inhibition while minimizing off-target effects, particularly valuable in glycolytic flux assays and Warburg effect studies. The availability of the compound as a building block also enables facile synthesis of analogs for SAR studies.

MPO Inhibitor Lead Discovery and Inflammation Model Validation

With a 1 nM IC50 against MPO, 300-fold more potent than the standard inhibitor 4-ABAH [1], this compound serves as an exceptional starting point for MPO-targeted drug discovery programs in cardiovascular disease, neuroinflammation, and autoimmune conditions. The sub-nanomolar potency allows for use in cellular and in vivo models at concentrations that minimize compound solubility and toxicity concerns. The 7-phenylsulfonyl group provides a synthetic handle for further optimization while maintaining MPO engagement.

Polypharmacology Studies Exploring PKM2/PKL/MPO Multi-Target Engagement

The compound's unique multi-target profile (MPO: 1 nM; PKM2: 18 nM; PKL: 70 nM; PKR: 180 nM) [1] enables researchers to explore the therapeutic potential of simultaneous inhibition of pyruvate kinase isoforms and myeloperoxidase. This polypharmacology may be particularly relevant in metabolic-inflammatory disease intersections, such as non-alcoholic steatohepatitis (NASH) or diabetic complications, where both glycolytic dysregulation and MPO-mediated oxidative stress are implicated.

Synthesis of Kinase-Focused Compound Libraries via Nucleophilic Aromatic Substitution

As a 2-chloro-substituted pyrrolopyrimidine with N-phenylsulfonyl protection, this compound is ideally suited for generating diverse kinase inhibitor libraries through SNAr reactions at the 2-position . The phenylsulfonyl group can be retained for hinge-binding interactions or removed post-synthesis to yield 2-substituted-7H-pyrrolo[2,3-d]pyrimidines. This synthetic versatility, combined with the scaffold's intrinsic biological activity, makes it a high-value building block for medicinal chemistry programs targeting kinases implicated in oncology and inflammation [2].

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